molecular formula C22H15N5O7 B12632751 (1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione

(1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione

Cat. No.: B12632751
M. Wt: 461.4 g/mol
InChI Key: ZVFROKXNWICPMR-CADBVGFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[64002,6]dodeca-9,11-diene-3,5-dione is a complex organic molecule characterized by its unique tricyclic structure and the presence of nitrobenzoyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of nitro groups: Nitration reactions are employed to introduce the nitrobenzoyl and nitrophenyl groups. Common reagents for nitration include nitric acid and sulfuric acid.

    Final assembly: The final step involves coupling the tricyclic core with the nitrobenzoyl and nitrophenyl groups under controlled conditions, often using coupling agents like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents include hydrogen gas with a metal catalyst, or chemical reductants like sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents like chlorine gas for halogenation or sulfur trioxide for sulfonation.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound’s nitro groups can be exploited for the development of bioactive molecules. These derivatives can be used in the study of enzyme inhibition and other biochemical processes.

Medicine

In medicine, the compound and its derivatives may have potential as therapeutic agents. The nitro groups can be modified to enhance biological activity, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of advanced materials. Its unique structure and reactivity make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound may also act as an inhibitor of specific enzymes, disrupting normal biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione: This compound is unique due to its specific tricyclic structure and the presence of both nitrobenzoyl and nitrophenyl groups.

    (1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-methylphenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione: Similar structure but with a methyl group instead of a nitro group on the phenyl ring.

    (1S,2R,6S,7R)-7-(3-methylbenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione: Similar structure but with a methyl group instead of a nitro group on the benzoyl ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its tricyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H15N5O7

Molecular Weight

461.4 g/mol

IUPAC Name

(1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione

InChI

InChI=1S/C22H15N5O7/c28-20(12-3-1-4-15(11-12)27(33)34)19-18-17(16-5-2-10-23-25(16)19)21(29)24(22(18)30)13-6-8-14(9-7-13)26(31)32/h1-11,16-19H/t16-,17-,18-,19+/m0/s1

InChI Key

ZVFROKXNWICPMR-CADBVGFASA-N

Isomeric SMILES

C1=C[C@H]2[C@H]3[C@@H]([C@@H](N2N=C1)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C3=O)C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC2C3C(C(N2N=C1)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C3=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.